molecular formula C5H5BO3S B112628 3-Formyl-4-thiopheneboronic acid CAS No. 4347-32-4

3-Formyl-4-thiopheneboronic acid

Cat. No. B112628
CAS RN: 4347-32-4
M. Wt: 155.97 g/mol
InChI Key: LVLCWVAVXNPOFF-UHFFFAOYSA-N
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Description

3-Formyl-4-thiopheneboronic acid is a chemical compound with the formula C₅H₅BO₃S . It is a subclass of chemical compounds and has a mass of 155.9687 dalton .


Synthesis Analysis

The synthesis of boronic acids like 3-Formyl-4-thiopheneboronic acid often involves the electrophilic trapping of an organometallic reagent with a boric ester . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .


Molecular Structure Analysis

The molecular structure of 3-Formyl-4-thiopheneboronic acid is represented by the canonical SMILES string B(C1=CSC=C1C=O)(O)O . The molecular weight is 155.97 .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Formyl-4-thiopheneboronic acid are not well-documented, boronic acids are known to be involved in various chemical reactions. For instance, they participate in Suzuki–Miyaura coupling and can undergo protodeboronation .

Scientific Research Applications

  • Application in Electrochemistry

    • Summary : 3-Formyl-4-thiopheneboronic acid is used in the synthesis of Poly-3-thienylboronic acid, a chemosensitive derivative of polythiophene .
    • Methods : The compound is synthesized by electrochemical polymerization from 3-thienylboronic acid dissolved in a mixture of boron trifluoride diethyl etherate and acetonitrile .
    • Results : The resulting polymer layer is a highly flexible film of 110 nm thick with grains of 60–120 nm in size . It shows a strong negative solvatochromic effect and a well reversible electrochromic effect .
  • Application in Organic Synthesis

    • Summary : 3-Formyl-4-thiopheneboronic acid is used as a starting material in the Suzuki-Miyaura reaction, which is important for the synthesis of many inhibitors of serine proteases .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Application in the Synthesis of PARP-1 Inhibitors

    • Summary : 3-Formyl-4-thiopheneboronic acid is used as a starting material for the synthesis of 4H-thieno[2,3-c]-isoquinolin-5-one derivatives, which are PARP-1 inhibitors .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Application in the Preparation of Phenanthro-dithiophene Moieties

    • Summary : 3-Formyl-4-thiopheneboronic acid is used as a starting material for the preparation of phenanthro-dithiophene moieties, which have field-effect transistor properties .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .

Safety And Hazards

While specific safety data for 3-Formyl-4-thiopheneboronic acid is not available, similar compounds like 2-Formyl-3-thiopheneboronic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-formylthiophen-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO3S/c7-1-4-2-10-3-5(4)6(8)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLCWVAVXNPOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC=C1C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400581
Record name 3-FORMYL-4-THIOPHENEBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-4-thiopheneboronic acid

CAS RN

4347-32-4
Record name 3-FORMYL-4-THIOPHENEBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-formylthiophen-3-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 0.5M solution of B(Oi-Pr)3 (1.2 eq) in toluene/THF 4:1 was added a solution of 2-(4-bromo-3-thienyl)-1,3-dioxolane in toluene/THF 4:1, and the mixture was then cooled to −78° C. BuLi (1.5M in hexanes; 1.2 eq) was then added over 1 h, and the solution kept at this temperature for an additional h, then allowed to warm to −20° C. over 3 h; aq 1N HCl was added and the mixture stirred for an additional h at this temperature. Removal of volatiles gave an aqueous solution that was extracted with DCM; the combined organic phases were then washed with brine, dried over Na2SO4 and concentrated in vacuo. Yield: 95%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S GRONOWITZ, J NAMTVEDT - Acta Chem. Scand, 1967 - actachemscand.org
… , we experienced difficulties in getting correct elementary analysis for lib, which was also the case with the 2,4-dinitrophenylhydrazone derived from 3-formyl4-thiopheneboronic acid, …
Number of citations: 1 actachemscand.org
G Timári, G Hajós, Z Riedl, M Béres, T Soós… - Molecules, 1996 - Springer
… For example, 3-trifluoromethanesulphonyl-isoquinoline (34) was succesfuly coupled with 3-formyl-4thiopheneboronic acid (29) and the resulting biaryl compound was ring closed as …
Number of citations: 9 link.springer.com
O Dehbi, A Tikad, S Bourg, P Bonnet, O Lozach… - European Journal of …, 2014 - Elsevier
… Compound 26 was obtained from 24 as described for compound 25 using 3-formyl-4-thiopheneboronic acid. Flash chromatography using silica gel (CH 2 Cl 2 /NH 3 99/1 then CH 2 Cl …
Number of citations: 47 www.sciencedirect.com

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